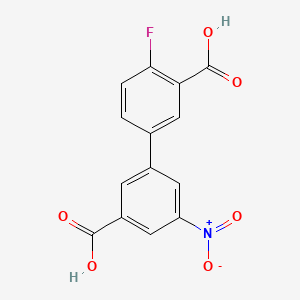

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

Description

Properties

IUPAC Name |

5-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO6/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(4-8)16(21)22/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZZCYBUBGGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742940 | |

| Record name | 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-53-1 | |

| Record name | 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluorobiphenyl followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbon dioxide under high pressure for carboxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro groups are replaced by other substituents under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are known to exhibit biological activity, making it valuable in drug discovery and development.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound's functional groups allow for the formation of complex molecules such as benzimidazoles and benzoselenazoles, which are used as antimicrobials and other therapeutic agents. These derivatives can be synthesized through nucleophilic aromatic substitution reactions involving the nitro group or through esterification reactions with alcohols .

- Fluorinated Drug Motifs : The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The presence of fluorine in the structure of drugs often leads to increased potency and selectivity .

Material Science Applications

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is also utilized in the field of materials science.

- Organic Light Emitting Diodes (OLEDs) : The compound can be used to create materials for OLEDs due to its electron-deficient nature and stability. Fluorinated biphenyl derivatives are particularly sought after for their rigidity and chemical stability, which are essential for efficient light emission .

- Polymer Synthesis : The compound can be employed in synthesizing polymers with specific electronic properties. For instance, it can be incorporated into block copolymers to form polymersomes that have applications in drug delivery systems .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

3,3'-Difluorobiphenyl-4,4'-dicarboxylic Acid (CAS 1261929-07-0)

- Structure : Contains two fluorine atoms at the 3,3'-positions and dicarboxylates at 4,4' ().

- Electronic Effects : Fluorine’s electron-withdrawing nature decreases electron density at the biphenyl core, but the absence of a nitro group reduces overall acidity compared to the target compound.

- Applications : Used in fluorinated MOFs for enhanced hydrophobicity and stability .

2′-Fluoro-5-methoxy[1,1′-biphenyl]-3,4′-dicarboxylic Acid

- Structure : Features a methoxy (electron-donating) group at the 5-position and fluorine at 2′ ().

- Electronic Effects : Methoxy increases electron density, counteracting fluorine’s withdrawal. This reduces carboxylic acid acidity relative to the nitro-containing target compound.

- Applications : Explored in medicinal chemistry due to balanced electronic properties .

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic Acid (CAS 1261977-27-8)

- Structure : Fluorine at the 6-position and dicarboxylates at 3,3' ().

- Steric Effects : Fluorine’s position alters molecular symmetry, affecting MOF porosity compared to the target compound’s 4-fluoro-5'-nitro arrangement.

- Applications : Structural studies highlight its role in tuning pore geometry in coordination polymers .

Impact of Nitro vs. Other Electron-Withdrawing Groups

The nitro group in 4-fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid introduces stronger electron withdrawal than fluorine or methoxy, leading to:

- Increased Acidity : pKa values of carboxylic groups are lower than in fluorine-only analogs, enhancing deprotonation during MOF synthesis.

- Coordination Behavior: Nitro groups can act as secondary binding sites or influence metal node Lewis acidity, unlike purely fluorinated analogs ().

Structural Analogues in MOF Design

Biological Activity

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (CAS Number: 1373232-53-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a biphenyl structure with fluorine and nitro substituents, is being studied for various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H8FNO6

- Molecular Weight : 305.21 g/mol

- IUPAC Name : this compound

- InChI Key : CKJZZCYBUBGGBB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with biomolecules and potential therapeutic applications.

Antitumor Activity

Research indicates that biphenyl derivatives exhibit significant antitumor properties. The structural characteristics of this compound may enhance its efficacy against cancer cells:

- Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes involved in tumor growth or modulate signaling pathways related to cell proliferation.

A study demonstrated that biphenyl derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators .

Anti-inflammatory Properties

Biphenyl compounds have also been noted for their anti-inflammatory effects. The presence of the nitro group in this compound may contribute to this activity by:

- Inhibiting Pro-inflammatory Cytokines : Studies suggest that similar compounds can reduce the production of TNF-alpha and IL-6 in macrophages, which are key players in inflammatory responses .

In Vitro Studies

- Cell Proliferation Assays : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate a promising potency compared to other known antitumor agents.

- Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptotic markers such as Annexin V and propidium iodide staining, confirming the compound's role in inducing apoptosis .

Structure–Activity Relationship (SAR)

The biological activity of biphenyl derivatives often correlates with their structural modifications. The introduction of fluorine and nitro groups has been shown to enhance lipophilicity and cellular uptake, thereby increasing biological efficacy:

| Compound | Fluorine Substitution | Nitro Group | Biological Activity |

|---|---|---|---|

| A | Yes | Yes | High |

| B | No | Yes | Moderate |

| C | Yes | No | Low |

Q & A

Q. Key Considerations :

- Monitor steric hindrance from fluorine during coupling .

- Use regioselective nitration conditions to avoid isomer formation .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic regions) and confirm nitro group placement via deshielded protons.

- FT-IR : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M–H]⁻) and fragmentation patterns.

- X-ray Crystallography : Resolve spatial arrangement of substituents if single crystals are obtainable .

Data Interpretation Tip : Compare spectral data with structurally analogous biphenyl derivatives to validate assignments .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decarboxylation or nitro group reduction.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the nitro group.

- Moisture Control : Store in a desiccator to minimize hydrolysis of carboxylic acid groups.

- Safety : Use gloves and fume hoods; nitro compounds may release NOx under thermal stress .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) to:

Predict Reactivity : Map Fukui indices to identify electrophilic/nucleophilic sites for nitration and coupling.

Transition-State Analysis : Optimize catalyst selection (e.g., Pd vs. Cu) for Suzuki coupling by comparing activation energies.

Solvent Effects : Simulate solvation-free energies to choose solvents that stabilize intermediates (e.g., DMF vs. THF).

Workflow Integration : Combine computational results with high-throughput screening to narrow experimental conditions (e.g., temperature, stoichiometry) .

Advanced: What experimental design strategies (e.g., factorial design) are effective in resolving conflicting data on the reactivity of nitro and carboxylic acid groups in biphenyl systems?

Methodological Answer:

A 2³ factorial design can systematically test variables:

- Factors : Temperature, catalyst loading, and reaction time.

- Responses : Yield, purity, and byproduct formation.

Q. Case Example :

- Contradiction : Conflicting reports on nitro group stability under acidic conditions.

- Resolution : Vary pH (1–5) and track nitro reduction via LC-MS. Use ANOVA to identify significant factors and optimize conditions .

Advanced: How do steric and electronic effects of the fluorine and nitro groups influence the regioselectivity of cross-coupling reactions in derivatives of this compound?

Methodological Answer:

- Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to the fluorine-substituted ring.

- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring coupling at the 3-position.

- Experimental Validation : Use Hammett plots to correlate substituent constants (σ) with reaction rates. Compare with computational charge distribution maps .

Advanced: What methodologies are recommended for analyzing reaction intermediates during the catalytic hydrogenation of the nitro group in this compound?

Methodological Answer:

- In Situ FT-IR : Monitor nitro group reduction to amine (disappearance of ~1520 cm⁻¹ peak).

- GC-MS : Detect intermediates like hydroxylamine or nitroso derivatives.

- Electrochemical Analysis : Use cyclic voltammetry to track redox behavior of the nitro group.

- Catalyst Characterization : Perform XPS on Pd/C catalysts to assess metal oxidation states post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.